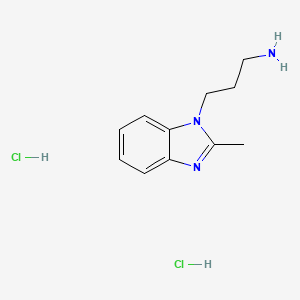
5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester: is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and nitro groups on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-5-nitrobenzaldehyde, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The benzofuran ring can be oxidized to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzofurans: Various substituted benzofurans can be obtained through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans. It is being investigated for its anti-tumor and antibacterial properties. Additionally, it may serve as a lead compound in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may influence its binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
- 5-Nitrobenzofuran-2-carboxylic acid ethyl ester
- 7-Bromo-5-nitrobenzofuran-2-carboxylic acid
- 5-Bromo-2-nitrobenzofuran
Comparison: Compared to these similar compounds, 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine and nitro groups on the benzofuran ring. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrNO5 |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(12)5-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3 |
InChI Key |
ZAIZUIZXYBYBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13583647.png)
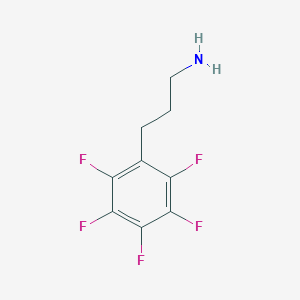
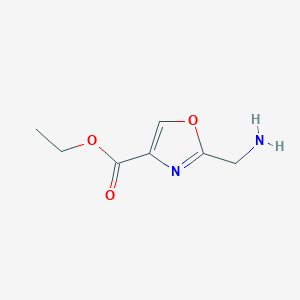
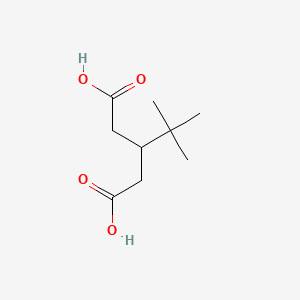
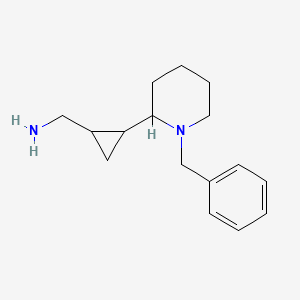


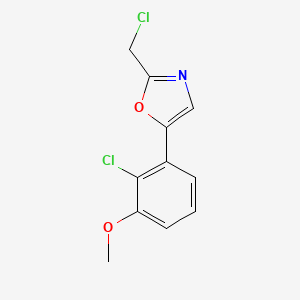
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

